molecular formula C9H12ClNO2 B1445450 4-(Aminomethyl)phenyl acetate hydrochloride CAS No. 1803609-66-6

4-(Aminomethyl)phenyl acetate hydrochloride

Cat. No.: B1445450
CAS No.: 1803609-66-6
M. Wt: 201.65 g/mol
InChI Key: HSBFTMPAEWDKGE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phenyl acetate hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)phenyl acetate hydrochloride typically involves the reaction of 4-(Aminomethyl)phenol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield 4-(Aminomethyl)phenyl acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phenyl acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form 4-(Aminomethyl)phenol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: 4-(Aminomethyl)phenol.

    Substitution: Various substituted phenyl acetate derivatives.

Scientific Research Applications

4-(Aminomethyl)phenyl acetate hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phenyl acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenol: Similar structure but lacks the acetate group.

    4-(Nitromethyl)phenyl acetate: Contains a nitro group instead of an amino group.

    4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of an acetate group.

Uniqueness

4-(Aminomethyl)phenyl acetate hydrochloride is unique due to the presence of both an amino group and an acetate group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

[4-(aminomethyl)phenyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7(11)12-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFTMPAEWDKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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